molecular formula C15H14N2O4S B2858114 2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 851398-33-9

2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

Cat. No. B2858114
M. Wt: 318.35
InChI Key: JNNOYIUEUFYZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its reactivity, polarity, phase of matter, color, magnetism, and biological activity. It’s analyzed using various spectroscopic methods and theoretical calculations4.


Chemical Reactions
The chemical reactions of a compound depend on its functional groups. For instance, furan compounds can undergo reactions like electrophilic substitution, oxidation, reduction, and Diels-Alder reactions1.


Scientific Research Applications

Antiprotozoal Agents

Research has demonstrated that compounds related to the specified chemical structure, particularly those incorporating furan and pyridine moieties, have been synthesized and evaluated for their antiprotozoal properties. For instance, a study found that certain dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal agents (Ismail et al., 2004).

Odor Detection and Analysis

The analysis of mixtures containing compounds similar to the specified chemical has been utilized in studies investigating odor detection. For example, research involving the detection of mixtures of homologous carboxylic acids and coffee aroma compounds has provided insights into the olfactory detection mechanisms and the interaction of different odorants (Miyazawa et al., 2009).

Chemical Transformations and Synthesis

The structural features of "2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid" are conducive to various chemical transformations, leading to the synthesis of novel compounds. One study detailed the transformations of related dihydropyridine derivatives under acid catalysis, highlighting the potential for creating diverse chemical structures from similar precursors (Nedolya et al., 2018).

Heteroatomic Compounds and Biological Activity

Research into sulfur- and nitrogen-containing derivatives of thiourea and acetophenone, which share structural similarities with the specified compound, has revealed potential physiological properties. This includes the synthesis of compounds exhibiting significant antioxidant effects and membrane stabilization capabilities, suggesting applications in drug development (Farzaliyev et al., 2020).

Macrocyclic Compounds Synthesis

The structural components of the specified chemical also facilitate the synthesis of macrocyclic compounds, which are of interest in medicinal chemistry due to their complex and biologically relevant structures. For instance, the study of cyclization reactions of certain acetic acids and esters has led to the synthesis of furanones and pyranones, compounds that possess potential pharmacological activities (Huang & Zhou, 2002).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, flammability, and environmental impact. Proper handling, storage, and disposal protocols are essential to ensure safety5.


Future Directions

The future directions in the study of a compound could involve exploring its potential applications, improving its synthesis, or investigating its mechanism of action in more detail3.


Please note that this is a general overview and the specific details might vary for the compound “2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid”. Further research would be needed to provide a comprehensive analysis of this specific compound.


properties

IUPAC Name

2-[[5-acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-8-13(9(2)18)14(11-4-3-5-21-11)10(6-16)15(17-8)22-7-12(19)20/h3-5,14,17H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNOYIUEUFYZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)O)C#N)C2=CC=CO2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

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